![molecular formula C16H13NO4 B14631789 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-57-8](/img/structure/B14631789.png)
2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid typically involves the reaction of 2-hydroxybenzaldehyde with 3-amino benzoic acid under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization to obtain the pure product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing various biochemical pathways .
Comparación Con Compuestos Similares
- 2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid
- 2-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid
Comparison:
- 2-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.
- 2-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with the hydroxyl group in a different position, affecting its hydrogen bonding and interaction with molecular targets.
Uniqueness: 2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid is unique due to the specific positioning of the hydroxyl group, which can significantly impact its chemical properties and biological activities.
Propiedades
Número CAS |
53901-57-8 |
|---|---|
Fórmula molecular |
C16H13NO4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyphenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H13NO4/c18-14-8-4-1-5-11(14)9-10-15(19)17-13-7-3-2-6-12(13)16(20)21/h1-10,18H,(H,17,19)(H,20,21) |
Clave InChI |
ZXOOQACZFSKTSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



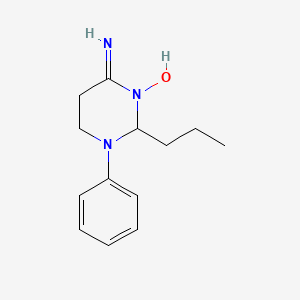

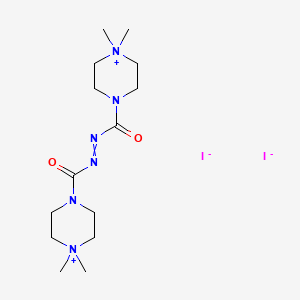
![Piperidine, 1-[1,5-dioxo-5-(3,4,5-trimethoxyphenyl)pentyl]-](/img/structure/B14631734.png)
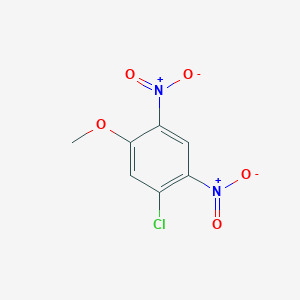
![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
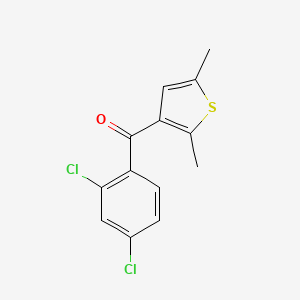
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
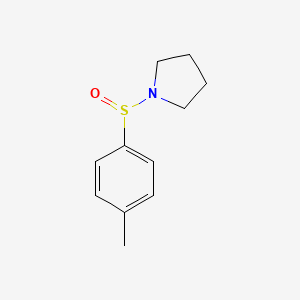
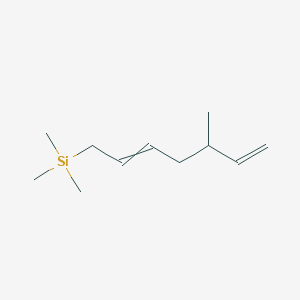


![[4-(2-hydroxyphenyl)-5-methylpyrimidin-2-yl]cyanamide](/img/structure/B14631753.png)
